molecular formula C17H12O3 B6403823 2-Hydroxy-4-(naphthalen-2-YL)benzoic acid CAS No. 139082-32-9

2-Hydroxy-4-(naphthalen-2-YL)benzoic acid

Cat. No.: B6403823
CAS No.: 139082-32-9
M. Wt: 264.27 g/mol
InChI Key: BJMXBYRALABPCA-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(naphthalen-2-YL)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxyl group (-OH) and a naphthyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(naphthalen-2-YL)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with naphthalene derivatives under specific conditions. One common method includes the use of Friedel-Crafts acylation, where 2-hydroxybenzoic acid reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions with an appropriate solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Nitro, halogenated, and other substituted derivatives.

Scientific Research Applications

2-Hydroxy-4-(naphthalen-2-YL)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(naphthalen-2-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The naphthyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory and analgesic properties.

    4-Hydroxybenzoic acid: Used as a preservative and in the synthesis of parabens.

    2,3-Dihydroxybenzoic acid: Studied for its antioxidant properties.

Uniqueness: 2-Hydroxy-4-(naphthalen-2-YL)benzoic acid is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-hydroxy-4-naphthalen-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-16-10-14(7-8-15(16)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMXBYRALABPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690419
Record name 2-Hydroxy-4-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139082-32-9
Record name 2-Hydroxy-4-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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